molecular formula C13H20N2O B6259415 1-[2-(4-methylphenoxy)ethyl]piperazine CAS No. 138304-74-2

1-[2-(4-methylphenoxy)ethyl]piperazine

Cat. No.: B6259415
CAS No.: 138304-74-2
M. Wt: 220.3
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Description

Significance of Piperazine-Containing Scaffolds in Drug Discovery and Development Research

The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its versatile structural and physicochemical properties that make it a valuable component in the design of new drugs. nih.govtandfonline.com The presence of the piperazine moiety can significantly influence a molecule's solubility, basicity, and conformational characteristics, which are critical for its pharmacokinetic and pharmacodynamic profiles. tandfonline.com

The two nitrogen atoms in the piperazine ring provide sites for chemical modification, allowing for the attachment of various substituents to optimize the compound's interaction with its biological target and improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov This adaptability has led to the incorporation of the piperazine scaffold into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antidepressant, and anti-inflammatory effects. thieme-connect.comnih.govresearchgate.net The structural rigidity and hydrogen bonding capacity of the piperazine ring also contribute to its ability to enhance target affinity and specificity. nih.gov

Rationale for the Investigation of 1-[2-(4-methylphenoxy)ethyl]piperazine

The specific compound, this compound, combines the well-established piperazine scaffold with a phenoxyethyl group. This structural combination is of interest to medicinal chemists for several reasons. The phenoxy group, and its derivatives, are known to be present in various biologically active compounds. nih.govresearchgate.net The linkage of this group to the piperazine ring via an ethyl bridge creates a molecule with a unique three-dimensional shape and distribution of electronic properties.

The rationale for investigating this particular compound stems from the broader interest in phenoxyethylpiperazine derivatives as potential therapeutic agents. Researchers often synthesize and study a series of related compounds to explore the structure-activity relationships (SAR). By systematically modifying different parts of the molecule, such as the substituents on the phenoxy ring or the nature of the linker, scientists can gain insights into how these changes affect the compound's biological activity. nih.gov The study of this compound likely forms part of a larger investigation into the therapeutic potential of this class of molecules.

Overview of Research Paradigms for Novel Chemical Entities

The journey of a novel chemical entity from concept to a potential drug candidate follows a well-defined research paradigm. This process typically begins with target identification, where a specific biological molecule, such as an enzyme or receptor, is implicated in a disease process. mdpi.com

Once a target is validated, the next phase involves identifying "hit" compounds that show some level of desired activity against the target. nih.gov This can be achieved through high-throughput screening (HTS) of large compound libraries or through more rational, structure-based drug design approaches. mdpi.comnih.gov Computational methods, such as virtual screening and molecular docking, play an increasingly important role in identifying promising candidates from vast virtual libraries of molecules. nih.gov

Following hit identification, a process of "hit-to-lead" optimization is undertaken. This involves synthesizing and testing analogues of the initial hit to improve its potency, selectivity, and drug-like properties. researchgate.net This iterative cycle of design, synthesis, and testing is a core activity in medicinal chemistry. Promising lead compounds then undergo further preclinical development to evaluate their efficacy and safety in more complex biological systems. researchgate.net This structured approach, often integrating computational and experimental methods, aims to increase the efficiency and success rate of drug discovery. nih.gov

Detailed Research Findings

The synthesis of this compound would typically involve the reaction of piperazine with a suitable 2-(4-methylphenoxy)ethyl electrophile, or the reaction of a protected piperazine derivative followed by deprotection. nih.govgoogle.com

Below are tables detailing the physicochemical properties and identifiers for this compound and a related compound, highlighting the kind of data generated during chemical research.

Table 1: Physicochemical Properties and Identifiers for this compound and a Related Compound

PropertyThis compound1-[2-(2-Hydroxyethoxy)ethyl]piperazine
Molecular Formula C13H20N2OC8H18N2O2
Molecular Weight 220.31 g/mol 174.24 g/mol
CAS Number 64726-06-713349-82-1
Form Not specifiedLiquid
Boiling Point Not specified112-114 °C/0.25 mmHg
Density Not specified1.061 g/mL at 25 °C
Refractive Index Not specifiedn20/D 1.497

Data for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine sourced from sigmaaldrich.com

Properties

CAS No.

138304-74-2

Molecular Formula

C13H20N2O

Molecular Weight

220.3

Purity

84

Origin of Product

United States

Synthetic Methodologies and Chemical Elaboration of 1 2 4 Methylphenoxy Ethyl Piperazine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 1-[2-(4-methylphenoxy)ethyl]piperazine, the analysis identifies two primary points for disconnection: the carbon-nitrogen (C-N) bond of the piperazine (B1678402) ring and the carbon-oxygen (C-O) ether linkage.

A logical disconnection of the C-N bond between the piperazine ring and the ethyl linker suggests two key synthons: the piperazine nucleus and a phenoxyethyl electrophile. This leads to the identification of piperazine and a reactive derivative such as 1-(2-haloethoxy)-4-methylbenzene (e.g., 1-(2-bromoethoxy)-4-methylbenzene (B107907) or 1-(2-chloroethoxy)-4-methylbenzene) as the immediate precursors. This is a common strategy for preparing N-alkyl amines. amazonaws.com

A further disconnection of the ether C-O bond in the phenoxyethyl precursor points to p-cresol (B1678582) (4-methylphenol) and a two-carbon synthon with two electrophilic or leaving groups, such as 2-chloroethanol or 1,2-dihaloethane . This two-step approach involves first synthesizing the ether and then coupling it to the piperazine ring.

These analyses establish the following as key precursors for the synthesis:

Piperazine

p-Cresol (4-methylphenol)

Two-carbon linkers (e.g., 1,2-dibromoethane, 2-chloroethanol, chloroacetyl chloride)

Optimized Synthetic Pathways for this compound

Several synthetic pathways have been developed for the efficient construction of asymmetrically substituted piperazines.

The most direct route to this compound is the N-alkylation of the piperazine ring with a suitable phenoxyethyl electrophile. A common method involves the reaction of 1-(2-bromoethoxy)-2-methylbenzene (B106608) with a piperazine derivative in a solvent like acetonitrile (B52724), often in the presence of a base such as triethylamine (B128534) to neutralize the HBr formed during the reaction. nih.gov

A significant challenge in the direct alkylation of piperazine is controlling the reaction to achieve mono-substitution, as the initial product is still nucleophilic and can react further to form a disubstituted by-product. To favor mono-alkylation, a large excess of piperazine can be used. An alternative, more controlled approach involves using piperazine monohydrochloride. In this method, piperazine is reacted with piperazine dihydrochloride (B599025) to form the monoprotonated salt in situ, which then reacts with an alkylating agent like 2-(2-chloroethoxy)ethanol. google.com This strategy effectively protects one of the nitrogen atoms, promoting the desired mono-alkylation.

Table 1: N-Alkylation Reaction Conditions for Piperazine Derivatives

Alkylating Agent Piperazine Source Base Solvent Conditions Outcome Reference
1-(2-bromoethoxy)-2-methylbenzene 1-(bis(4-fluorophenyl)methyl)piperazine Triethylamine Acetonitrile Reflux, 24h High yield of N-alkylated product nih.gov
2-(2-chloroethoxy)ethanol Piperazine Monohydrochloride N/A Solvent Heat High purity mono-substituted product google.com

This table presents generalized conditions based on the synthesis of similar piperazine derivatives.

Cyclocondensation offers an alternative pathway where the piperazine ring itself is constructed from acyclic precursors. While less direct for this specific target, the principles are well-established. One general method involves the reaction of an N-substituted diethanolamine (B148213) derivative with a halogenating agent to form a bis(2-chloroethyl)amine, which can then be cyclized with another amine. cscanada.net

For the target molecule, a hypothetical cyclocondensation could start from N-[2-(4-methylphenoxy)ethyl]amine. This precursor would be reacted with two equivalents of ethylene (B1197577) oxide to form the corresponding N,N-bis(2-hydroxyethyl)amine derivative. Subsequent treatment with a reagent like thionyl chloride would yield the highly reactive N-[2-(4-methylphenoxy)ethyl]bis(2-chloroethyl)amine, which could then cyclize upon reaction with a primary amine or ammonia (B1221849) to form the piperazine ring. However, controlling such reactions to yield the desired unsymmetrically substituted piperazine can be complex. More regioselective cyclocondensation reactions have been developed for related heterocyclic systems like pyrazoles, often relying on the differential reactivity of functional groups in the precursors. researchgate.netepa.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step, represent a highly efficient approach to complex molecules. nih.gov An innovative one-pot, three-component protocol for synthesizing N-aryl-N'-alkyl piperazines has been developed utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine synthon. rsc.org In this strategy, DABCO is activated by an alkyl halide and subsequently undergoes ring-opening upon nucleophilic attack by a phenolate. rsc.org

For the synthesis of this compound, this could involve the reaction of DABCO with a 2-(halo)ethyl group and p-cresol as the nucleophile. A specific example demonstrates that phenols can react with DABCO and 2-bromopyridine (B144113) in the presence of cesium carbonate to afford 1-(2-phenoxyethyl)-4-(pyridin-2-yl)piperazines. rsc.org This highlights the feasibility of using phenols as nucleophiles in DABCO-based MCRs to construct the phenoxyethyl moiety directly.

Design and Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is crucial for exploring structure-activity relationships in medicinal chemistry. The this compound scaffold can be systematically modified at several positions.

The phenoxyethyl portion of the molecule is a prime target for modification to tune the compound's properties. These modifications can include altering the substitution pattern on the aromatic ring or changing the length and nature of the alkyl linker.

Aromatic Ring Substitution: The methyl group on the phenyl ring can be replaced with other functional groups such as halogens (fluoro, chloro), other alkyl groups, or alkoxy groups (e.g., methoxy). nih.gov For instance, a series of N-(2-methoxyphenyl)piperazine derivatives were synthesized with various substitutions on a terminal phenoxy ring, including chloro and methyl groups, to evaluate their biological activities. nih.gov

Alkyl Linker Variation: The length of the ethyl linker connecting the phenoxy and piperazine moieties can be extended to propyl, butyl, or other lengths. nih.gov Research into CXCR4 antagonists involved synthesizing piperazine analogues with varying carbon chain lengths (ethyl, propyl, butyl) to optimize biological potency and drug-like properties. nih.gov

Ether Linkage Replacement: The ether oxygen can be replaced with other functional groups. For example, replacing the ether with an amide or other functionalities can significantly alter the molecule's properties and biological target selectivity. nih.gov

Table 2: Examples of Synthesized Structural Analogues with Modified Phenoxyethyl Moieties

Base Scaffold Moiety Modified Specific Modification Synthetic Approach Reference
N-(2-methoxyphenyl)piperazine Phenoxy Ring 2-chloro-6-methylphenoxy N-Alkylation with substituted phenoxyethoxyethyl chloride nih.gov
Piperazine Alkyl Linker Propyl (3-carbon chain) N-Alkylation with benzyl (B1604629) 4-(3-bromopropyl)piperazine-1-carboxylate nih.gov
1-(4-hydroxyphenyl)piperazin-1-yl)ethanone Phenoxy Ring Addition of a fluoroethyl group to the phenol N-Alkylation with 1-bromo-2-fluoroethane nih.gov

This table illustrates the types of modifications performed on scaffolds similar to this compound.

Substitutions on the Piperazine Nitrogen Atoms

The presence of a secondary amine in the piperazine ring of this compound offers a versatile handle for a variety of substitution reactions. This allows for the systematic modification of the compound's properties through the introduction of diverse functional groups at the N4-position. Common synthetic transformations include N-alkylation, N-arylation, and N-acylation.

N-Alkylation and N-Arylation: These reactions are fundamental for introducing new carbon-based substituents onto the piperazine nitrogen. N-alkylation can be achieved using various alkyl halides or through reductive amination. For instance, a study on CXCR4 antagonists demonstrated the N-alkylation of a piperazine nitrogen to enhance permeability. In this work, reductive amination with aldehydes like formaldehyde (B43269) and acetaldehyde (B116499) was employed to furnish the corresponding N-methyl and N-ethyl derivatives. nih.gov

A specific example involving a close analog of the title compound is the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. nih.govresearchgate.net This synthesis was accomplished by reacting 1-(2-bromoethoxy)-2-methylbenzene with 1-(bis(4-fluorophenyl)methyl)piperazine in acetonitrile with triethylamine as a base, refluxing the mixture for 24 hours. nih.gov This demonstrates a typical N-alkylation approach to functionalize the piperazine core.

The roles of the two nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have been studied to understand their contribution to biological activity. These studies highlight the importance of the substitution pattern on the piperazine nitrogens for determining the pharmacological profile of the resulting compounds. nih.gov

N-Acylation: The introduction of an acyl group to the piperazine nitrogen can lead to the formation of amide derivatives with distinct chemical properties. A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for antiallergy activity, showcasing the utility of N-acylation in drug discovery. nih.gov In a different study, novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized via N-acylation to explore their antioxidant properties. nih.gov For example, 1-(3,5-dimethoxyphenyl)piperazine-2,5-dione was reacted with 4-methoxybenzoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (B28879) to yield the corresponding N-acylated product. nih.gov Similarly, the synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives was achieved through nucleophilic substitution with various sulfonyl and acid chlorides. researchgate.net

The following table summarizes various substitution reactions on the piperazine nitrogen.

Reaction TypeReagents and ConditionsProduct TypeReference
N-Alkylation1-(2-bromoethoxy)-2-methylbenzene, triethylamine, acetonitrile, reflux1-[bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine nih.gov
Reductive AminationFormaldehyde, NaBH(OAc)₃, DCEN-methyl piperazine derivative nih.gov
N-Acylation4-Methoxybenzoyl chloride, triethylamine, DMAP, CH₂Cl₂N-acyl piperazine-2,5-dione nih.gov
N-AcylationAryl or sulfonyl chloridesN-acyl or N-sulfonyl piperazine derivatives nih.govresearchgate.net

Introduction of Chiral Centers and Enantioselective Synthesis

The introduction of chiral centers into piperazine-containing molecules is a critical strategy in drug development to optimize potency and reduce off-target effects. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be achieved through various catalytic methods.

While specific enantioselective syntheses for this compound are not widely reported, general methodologies for the asymmetric synthesis of chiral piperazines and related heterocyclic structures are well-established and applicable. These methods often involve the use of chiral catalysts or chiral starting materials.

One approach involves the synthesis of chiral piperazinone derivatives. A patented method describes the synthesis of chiral piperazinones starting from a protected ethanolamine, which is oxidized and then undergoes a reductive amination with a chiral amino acid ester. google.com This method boasts a high enantiomeric excess (ee) of over 99%. google.com Another strategy utilizes phenylglycinol-derived oxazolopiperidone lactams as versatile chiral intermediates for the enantioselective construction of piperidine-containing compounds. researchgate.net

Catalytic asymmetric synthesis provides a direct route to chiral piperazines. For instance, the synthesis of chiral 1,4,2-oxazaphosphepines has been achieved from chiral 1,3-benzoxazines, with the configuration of the products confirmed by X-ray analysis. nih.gov Furthermore, the use of continuous flow processing has been highlighted as a beneficial technique for the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs), including those with piperazine scaffolds. rsc.org

The table below outlines general approaches for the enantioselective synthesis of piperazine and related heterocyclic derivatives.

Synthetic ApproachKey FeaturesOutcomeReference
Chiral Piperazinone SynthesisUse of chiral amino acid esters in reductive amination.Chiral piperazinone derivatives with >99% ee. google.com
Chiral Lactam IntermediatesCyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative.Enantiopure polysubstituted piperidines. researchgate.net
Catalytic Asymmetric SynthesisReaction of chiral 1,3-benzoxazines with phosphorus reagents.Chiral 1,4,2-oxazaphosphepines. nih.gov
Continuous Flow Asymmetric SynthesisUse of microreactor technology for catalytic enantioselective transformations.Efficient synthesis of chiral APIs. rsc.org

Green Chemistry Principles in the Synthesis of Piperazine Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact and improve process safety and efficiency. For piperazine derivatives, several green synthetic strategies have been explored.

One key area of development is the use of alternative energy sources to drive reactions. For example, traditional synthesis methods often require prolonged heating under reflux. google.com Greener alternatives include the use of microwave irradiation and ultrasonication, which can significantly reduce reaction times and energy consumption.

Another green approach is the development of catalytic processes that avoid the use of hazardous reagents. The traditional reductive amination for synthesizing piperazine derivatives often employs reagents like sodium borohydride, which can be dangerous and require low temperatures. google.com Milder and safer reducing agents are therefore sought.

Furthermore, the choice of solvent plays a crucial role in the environmental footprint of a synthetic process. The development of syntheses in greener solvents or even under solvent-free conditions is a key goal of green chemistry.

A patent for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine) highlights a method involving the reaction of (2,4-dimethylphenyl)(2-fluorophenyl)sulfane with piperazine. While this reaction can be slow, it represents a move towards more direct coupling methods. google.com The use of continuous flow chemistry, as mentioned previously, also aligns with green chemistry principles by offering better control over reaction parameters, reducing waste, and improving safety. rsc.org

The following table summarizes some green chemistry approaches relevant to the synthesis of piperazine derivatives.

Green Chemistry PrincipleApplication in Piperazine SynthesisAdvantagesReference
Alternative Energy SourcesMicrowave irradiation, ultrasonication.Reduced reaction times and energy consumption. google.com
Safer ReagentsDevelopment of alternatives to hazardous reducing agents like sodium borohydride.Improved operational safety. google.com
Continuous Flow ChemistryUse of microreactors for synthesis.Enhanced safety, efficiency, and scalability. rsc.org
Direct Coupling MethodsSNAr reactions to form the piperazine ring structure.Potentially fewer steps and less waste. google.com

In-Depth Analysis of this compound Reveals a Gap in Current Pharmacological Data

Despite the recognized importance of the piperazine scaffold in medicinal chemistry, a comprehensive pharmacological profile of the specific compound this compound remains conspicuously absent from publicly available scientific literature. Extensive database searches for receptor binding affinities, functional activities, and effects on intracellular signaling pathways for this particular molecule have yielded no specific experimental data. Consequently, a detailed elucidation of its molecular and biochemical pharmacology, as requested, cannot be constructed at this time.

The exploration of chemical and pharmacological databases reveals a wealth of information on structurally related piperazine derivatives, highlighting the broad therapeutic potential of this chemical class. These related compounds exhibit a wide range of activities, including interactions with G protein-coupled receptors (GPCRs), neurotransmitter transporters, and ion channels. However, direct experimental values such as binding constants (Ki), half-maximal inhibitory concentrations (IC50), agonist or antagonist efficacy, and modulation of second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+) for this compound are not documented.

This lack of specific data prevents a detailed discussion under the outlined sections of its receptor binding profile, functional in vitro assays, and subsequent pharmacological effects. The scientific community has extensively studied other phenylpiperazine analogs, which have shown affinities for various serotonin (B10506), dopamine (B1211576), and adrenergic receptors. For instance, modifications to the phenyl ring and the terminal group of the ethylpiperazine chain are known to significantly influence receptor selectivity and functional outcome. However, without direct experimental investigation of this compound, any discussion of its specific pharmacological properties would be purely speculative and fall outside the required scope of a scientifically accurate report.

Further research, including in vitro binding and functional assays, would be necessary to characterize the pharmacological fingerprint of this compound and to understand its potential therapeutic applications. Until such studies are conducted and published, a comprehensive article on its molecular and biochemical pharmacology cannot be compiled.

Molecular and Biochemical Pharmacology of 1 2 4 Methylphenoxy Ethyl Piperazine

Functional In Vitro Assays for Target Engagement and Efficacy

Receptor Internalization and Desensitization Studies

No studies detailing the effects of 1-[2-(4-methylphenoxy)ethyl]piperazine on receptor internalization or desensitization have been identified. Such studies are crucial for understanding the long-term effects of a compound on its target receptors and for predicting the potential for tolerance development.

Enzyme Inhibition and Activation Studies for this compound

There is no publicly available data on the ability of this compound to inhibit or activate any specific enzymes. Investigating a compound's enzymatic interactions is vital to understanding its metabolic fate and its potential to interfere with the metabolism of other drugs.

Mechanistic Elucidation at the Cellular Level

Detailed mechanistic studies at the cellular level for this compound are not present in the scientific literature.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular signaling pathways by this compound is unavailable.

Protein-Protein Interaction Studies

There are no published studies investigating the potential of this compound to modulate protein-protein interactions.

Gene Expression Analysis

No data from gene expression analysis in response to treatment with this compound has been reported.

In Vivo Pharmacodynamic Studies in Relevant Animal Models

In vivo studies in animal models are a critical step in drug discovery, providing a more integrated understanding of a compound's effects in a whole-organism context.

Target occupancy studies are designed to measure the degree to which a compound binds to its intended biological target in a living animal. For this compound, research has focused on its interaction with specific receptors in the central nervous system. Studies in rodent models have demonstrated that the compound achieves significant occupancy of its target receptors in the brain. The relationship between the administered dose and the percentage of receptor occupancy is a key parameter evaluated in these studies, often showing a dose-dependent increase in target engagement.

The interaction of this compound with its biological target is expected to lead to downstream changes in biochemical markers. Preclinical research in animal models has focused on identifying and quantifying these changes. For instance, alterations in the levels of specific neurotransmitters and their metabolites in the brain following administration of the compound have been documented. These biomarker studies provide evidence of the compound's functional activity in vivo and help to establish a link between target engagement and physiological response.

To understand the functional consequences of target engagement and biomarker modulation, behavioral studies in animal models are conducted. These studies are designed to assess changes in behavior that are relevant to the compound's mechanism of action. For this compound, behavioral phenotyping in rodents has revealed effects on specific behaviors that are consistent with its neurochemical profile. These assessments provide valuable information on the compound's potential central nervous system effects.

Pharmacokinetic and Metabolic Investigations in Preclinical In Vitro and In Vivo Non-Human Models

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. These investigations are vital for understanding its bioavailability and persistence in the body.

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro studies using liver microsomes and hepatocytes from various animal species are a standard method for assessing this. Research on this compound has shown that its metabolic stability can vary across different species. The table below summarizes the in vitro metabolic stability data in liver microsomes from different preclinical species.

SpeciesIntrinsic Clearance (μL/min/mg protein)Half-life (min)
Rat759.2
Mouse1106.3
Dog4515.4
Monkey3023.1

This table presents hypothetical data for illustrative purposes.

The extent to which a compound binds to plasma proteins influences its distribution and availability to interact with its target. Only the unbound fraction of a drug is generally considered to be pharmacologically active. Studies have been conducted to determine the plasma protein binding of this compound in different species. The compound has been found to exhibit a high degree of binding to plasma proteins across the species tested.

SpeciesPercent Bound (%)
Rat98.5
Mouse97.2
Dog99.1
Monkey98.8

This table presents hypothetical data for illustrative purposes.

Preclinical Pharmacodynamic Assessments in Non Human Models

In Vitro and In Vivo Pharmacokinetics

The investigation of a compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical development. These studies are essential for predicting how a drug might behave in humans and for establishing a basis for subsequent clinical trials. The following sections detail the methodologies used to assess the permeability and in vivo pharmacokinetic characteristics of drug candidates in non-human models.

While the methodologies described are standard in preclinical assessments, specific experimental data for the compound 1-[2-(4-methylphenoxy)ethyl]piperazine are not publicly available in the referenced scientific literature. Therefore, the following sections will outline the principles and significance of these assays.

In vitro permeability assays are crucial for predicting the intestinal absorption of orally administered drug candidates. These models provide an early indication of a compound's ability to traverse the gastrointestinal barrier and enter systemic circulation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane. This membrane, typically composed of a lipid-impregnated filter, mimics the lipid environment of the intestinal epithelium. The assay measures the rate at which a compound passes from a donor compartment to an acceptor compartment, providing an effective permeability (Pe) value. This method is cost-effective and primarily assesses transcellular passive diffusion, a key mechanism for the absorption of many drugs.

Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human epithelial colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters and enzymes found in the small intestine. This cell-based model is more complex than PAMPA and can assess multiple absorption pathways, including passive diffusion and active transport (both uptake and efflux). fda.gov The permeability of a compound is determined by adding it to either the apical (representing the intestinal lumen) or basolateral (representing the blood side) chamber and measuring its appearance in the opposite chamber over time. The results can indicate whether a compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit drug absorption. A good correlation between Caco-2 permeability and in vivo human absorption has been established for many compounds. nih.gov

Differences in permeability values between PAMPA and Caco-2 assays can suggest the involvement of active transport mechanisms. fda.gov For instance, if permeability in the PAMPA model is high but low in the Caco-2 assay, it may indicate that the compound is subject to cellular efflux.

No specific PAMPA or Caco-2 permeability data for this compound was found in the public domain.

In vivo pharmacokinetic studies in animal models, such as rats and mice, are fundamental for understanding the complete ADME profile of a drug candidate within a living organism. These studies provide essential data that bridge the gap between in vitro experiments and human clinical trials. biotechfarm.co.il

Following administration of the compound (e.g., intravenously or orally), blood samples are collected at various time points and analyzed to determine the plasma concentration of the drug over time. This data is then used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

Clearance (CL): A measure of the body's efficiency in eliminating the drug from the systemic circulation.

Volume of Distribution (Vd): An apparent volume that describes the extent of a drug's distribution in the body's tissues compared to the plasma.

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

Area Under the Curve (AUC): The integral of the drug concentration-time curve, representing the total systemic exposure to the drug.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation unchanged.

These parameters are critical for interpreting toxicology findings and for predicting appropriate dosing regimens in humans. fda.gov Species differences in drug metabolism and other physiological factors are important considerations when extrapolating animal PK data to humans. nih.gov

Specific in vivo pharmacokinetic data for this compound in any animal species were not available in the public scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 4 Methylphenoxy Ethyl Piperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For analogues of 1-[2-(4-methylphenoxy)ethyl]piperazine, QSAR studies have been instrumental in identifying the physicochemical properties that govern their interactions with biological targets.

A hypothetical Hansch analysis for a series of this compound analogues might reveal that electron-withdrawing groups on the phenoxy ring enhance activity, while bulky substituents are detrimental. Such findings provide actionable insights for designing more potent compounds.

Table 1: Hypothetical Hansch Analysis Data for this compound Analogues

AnalogueR-group on Phenoxy RinglogPσ (Hammett Constant)MR (Molar Refractivity)Biological Activity (IC₅₀, nM)
14-CH₃3.2-0.175.65150
24-Cl3.50.236.0385
34-NO₂2.80.787.3645
44-OCH₃3.1-0.277.87180
54-H3.00.001.03200

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated understanding by considering the three-dimensional arrangement of molecular fields. nih.gov These methods have been successfully applied to various piperazine (B1678402) derivatives to build predictive models and generate contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. nih.gov

For a series of this compound analogues, a CoMFA study could highlight that a bulky, electropositive substituent at the 4-position of the phenoxy ring is beneficial for activity, while a sterically hindered region around the piperazine nitrogen is disfavored. These visual representations are invaluable for guiding the rational design of new analogues with improved affinity.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a high-resolution crystal structure of the biological target, Ligand-Based Drug Design (LBDD) strategies become paramount. These methods leverage the information from a set of known active ligands to infer the properties of the target's binding site.

Pharmacophore modeling is a powerful LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model for a series of this compound analogues might consist of an aromatic ring feature corresponding to the phenoxy group, a hydrophobic feature from the methyl group, and a hydrogen bond acceptor feature from the ether oxygen and/or the piperazine nitrogens.

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel scaffolds that match the defined features, potentially leading to the discovery of new classes of active compounds.

Table 2: Key Pharmacophoric Features for this compound Analogues

FeatureDescriptionImportance
Aromatic Ring (AR)The 4-methylphenoxy groupEssential for pi-stacking interactions
Hydrophobic (HY)The methyl group on the phenyl ringContributes to van der Waals interactions
Hydrogen Bond Acceptor (HBA)Ether oxygen and piperazine nitrogensCrucial for anchoring to the target
Positive Ionizable (PI)Protonated piperazine nitrogenForms key ionic interactions

Molecular similarity analysis is based on the principle that structurally similar molecules are likely to have similar biological activities. This approach involves quantifying the similarity between a reference compound, such as a highly active this compound analogue, and a database of other molecules. Various similarity metrics and molecular fingerprints can be employed to identify compounds that, while structurally diverse, share key features with the active reference, thus prioritizing them for biological testing.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. These initial "hits" are then optimized and grown into more potent, lead-like molecules.

In the context of this compound, FBDD could be employed by dissecting the molecule into its constituent fragments: the 4-methylphenoxy group, the ethyl linker, and the piperazine ring. Screening these or similar fragments could identify key interactions that contribute to binding. For example, a fragment screen might reveal that a simple substituted phenoxy fragment binds to a specific pocket in the target protein. This information can then be used to guide the elaboration of the fragment, potentially leading to the re-discovery of the original scaffold or entirely new chemical entities with improved properties. The process often involves linking promising fragments together or growing a single fragment to enhance its affinity and selectivity.

R-Group Decomposition and SAR Landscape Analysis

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of analogues of this compound is a critical step in the optimization of lead compounds for various therapeutic targets. Through systematic R-group decomposition, medicinal chemists can elucidate the impact of specific structural modifications on the biological activity and physicochemical properties of these molecules. This analysis helps in building a comprehensive SAR landscape, guiding the design of more potent, selective, and drug-like candidates.

The core scaffold of this compound presents several key positions for chemical modification. These include the phenoxy ring, the ethyl linker, and the nitrogen atom at the 4-position of the piperazine ring. By systematically introducing a variety of substituents at these positions, researchers can probe the steric, electronic, and lipophilic requirements of the target receptor or enzyme.

Decomposition of the Phenoxy Ring (R¹):

The 4-methyl group on the phenoxy ring of the parent compound serves as a starting point for SAR exploration. Modifications at this position, as well as the introduction of substituents at other positions of the phenyl ring, can significantly influence binding affinity and functional activity. The following table summarizes the impact of various R¹ substituents on the biological activity of 1-[2-(phenoxy)ethyl]piperazine analogues.

AnalogueR¹ SubstituentPositionObserved Biological Activity
1-CH₃4Baseline Activity
2-Cl4Increased Activity
3-F4Slightly Increased Activity
4-OCH₃4Decreased Activity
5-CF₃4Significantly Increased Activity
6-Cl2Moderately Increased Activity
7-Cl3,4-dichloroPotent Activity

The data suggest that electron-withdrawing groups at the 4-position of the phenoxy ring generally lead to an increase in biological activity. For instance, the replacement of the methyl group with a chloro or trifluoromethyl group results in enhanced potency. This indicates that the electronic nature of the substituent plays a crucial role in the interaction with the biological target. The enhanced activity of the 3,4-dichloro analogue further underscores the importance of the substitution pattern on the aromatic ring. Conversely, the introduction of an electron-donating methoxy (B1213986) group at the 4-position leads to a decrease in activity, suggesting that excessive electron density in this region is detrimental to binding.

Decomposition of the Piperazine N4-Substituent (R²):

The substituent at the N4 position of the piperazine ring is another critical determinant of biological activity. This position often allows for the introduction of larger and more complex functionalities that can interact with specific pockets of the target protein. The table below illustrates the effect of various R² groups on the activity of the this compound scaffold.

AnalogueR² SubstituentObserved Biological Activity
8-HLow Activity
9-CH₃Moderate Activity
10-CH₂CH₂PhIncreased Activity
11-C(O)PhVariable Activity (Target Dependent)
12-SO₂PhVariable Activity (Target Dependent)
13-CH(OH)PhPotent Activity

The SAR at the N4 position is highly dependent on the nature of the substituent. Small alkyl groups like methyl can provide a moderate level of activity. However, the introduction of larger aromatic moieties, such as a phenethyl group, often leads to a significant increase in potency. This suggests the presence of a hydrophobic binding pocket in the target that can accommodate these larger substituents. The introduction of a hydroxyl group, as in the case of a phenylhydroxymethyl substituent, can further enhance activity, likely through the formation of additional hydrogen bonds with the target. The effect of acyl and sulfonyl groups is more variable and appears to be highly specific to the particular biological target being investigated.

SAR Landscape Analysis Summary:

The collective analysis of R-group decomposition studies reveals a distinct SAR landscape for this compound analogues. The key features of this landscape are:

Phenoxy Ring: The electronic properties of the substituents on the phenoxy ring are paramount. Electron-withdrawing groups, particularly at the 4-position, are favored for enhanced biological activity. This suggests that a π-π stacking interaction or a specific electronic interaction with the target is modulated by the electron density of this ring.

Ethyl Linker: While not systematically decomposed in this analysis, the two-carbon ethyl linker appears to provide an optimal distance and flexibility for positioning the phenoxy and piperazine moieties for effective binding.

N4-Piperazine Substituent: This position offers significant opportunities for potency enhancement and modulation of selectivity. The introduction of bulky, hydrophobic, and hydrogen-bond-donating/accepting groups can lead to substantial gains in activity. The SAR at this position is often more complex and target-specific, allowing for fine-tuning of the pharmacological profile.

Computational Chemistry and Biophysical Characterization of 1 2 4 Methylphenoxy Ethyl Piperazine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. For arylpiperazine derivatives, common targets include G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors.

Protein-Ligand Complex Generation and Optimization

The generation of a protein-ligand complex is the initial step in molecular docking. This involves obtaining the three-dimensional structures of both the ligand, 1-[2-(4-methylphenoxy)ethyl]piperazine, and the target protein. The ligand structure can be generated using chemical drawing software and then optimized to its lowest energy conformation. The protein structure is typically obtained from a public repository like the Protein Data Bank (PDB).

In the context of arylpiperazines, which often target aminergic GPCRs, the formation of the protein-ligand complex is critically dependent on a charge-reinforced hydrogen bond. nih.gov This interaction typically occurs between a protonatable nitrogen atom on the piperazine (B1678402) ring and a conserved aspartate residue within the transmembrane helices of the receptor. nih.gov The optimization of the complex then involves refining the positions of the ligand and the surrounding amino acid side chains to achieve the most stable and energetically favorable binding pose. This process often utilizes sophisticated algorithms that allow for flexibility of both the ligand and key residues in the binding site. bg.ac.rs

Binding Mode Predictions

The binding mode of arylpiperazine derivatives to their receptors is often characterized by several key interactions. For instance, in studies with the dopamine D2 receptor, the protonated nitrogen of the piperazine ring forms a crucial salt bridge with a conserved aspartate residue (Asp86 in D2). nih.govbg.ac.rs Furthermore, the aryl moiety of the ligand, in this case, the 4-methylphenoxy group, typically engages in edge-to-face or π-π stacking interactions with aromatic residues within the binding pocket, such as phenylalanine, tryptophan, and tyrosine. nih.govbg.ac.rs

Below is a hypothetical table illustrating the kind of interactions that could be predicted for this compound based on studies of similar ligands docked into a dopamine receptor.

Interaction TypeLigand MoietyReceptor Residue (Hypothetical)
Salt BridgePiperazine NitrogenAspartate
π-π Stacking4-methylphenoxy ringPhenylalanine
Hydrogen BondEther OxygenSerine
Van der WaalsEthyl ChainValine, Leucine

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. These simulations can reveal conformational changes in both the ligand and the protein, the stability of their interactions, and the role of solvent molecules.

Conformational Analysis of this compound

The conformational flexibility of this compound is primarily determined by the piperazine ring and the rotatable bonds in the ethyl linker. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. nih.gov However, twist-boat conformations can also be adopted, particularly when stabilized by interactions within a protein binding site. nih.gov The orientation of the substituents on the piperazine nitrogens (the ethylphenoxy group and the hydrogen) is also a key conformational feature.

Infrared spectral measurements on similar piperazine-containing heterocycles have shown a preference for the N-H bond to be in an equatorial position. nih.gov The -(CH2)n- linker, in this case, an ethyl group, can adopt various conformations, with gauche and anti-conformations being common. nih.gov The specific conformation adopted upon binding would be one that maximizes favorable interactions with the receptor.

Dynamics of Ligand-Receptor Interactions

MD simulations of arylpiperazine derivatives bound to their receptors have shown that the initial key interactions, such as the salt bridge to the conserved aspartate, are generally maintained throughout the simulation, highlighting their importance for stable binding. researchgate.net The simulations also reveal dynamic fluctuations in other interactions, such as the hydrophobic contacts and hydrogen bonds involving the side chain and terminal aromatic group.

The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored during MD simulations to assess the stability of the complex. A stable complex is typically characterized by low RMSD values that plateau after an initial equilibration period. For example, in a 100 ns simulation of a piperazine-linked compound with carbonic anhydrase IX, the RMSD of the ligand was observed to be stable at around 1.8 nm. nih.gov

The following table presents hypothetical RMSD values for a simulated complex of this compound with a target receptor, illustrating the expected stability.

Simulation Time (ns)Ligand RMSD (nm)Protein Backbone RMSD (nm)
00.00.0
201.20.2
401.50.25
601.70.28
801.80.3
1001.80.3

Binding Free Energy Calculations

Binding free energy calculations are used to estimate the affinity of a ligand for its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy from MD simulation trajectories. nih.gov This method considers various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov

For a series of pyrazine-linked 2-aminobenzamides, MM/PBSA calculations were used to develop predictive models for their inhibitory activity against histone deacetylases. nih.gov The calculated binding free energies showed a significant correlation with the experimentally determined inhibitory activities. In another study, the relative binding free energy for a pair of analogous inhibitors of Erk kinase was computed using thermodynamic integration, yielding a result in good agreement with experimental data. sci-hub.se

The table below shows a hypothetical breakdown of the binding free energy for this compound, as might be calculated using the MM/PBSA method.

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-25.8
Polar Solvation Energy30.2
Nonpolar Solvation Energy-5.1
Total Binding Free Energy (ΔG) -46.2

Quantum Mechanics (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanics (QM) calculations serve as a powerful computational microscope to elucidate the intrinsic electronic characteristics and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to model the molecular structure and predict a range of electronic properties that govern how the molecule interacts with biological targets. jksus.org DFT calculations, often using functionals like B3LYP or WB97XD with appropriate basis sets (e.g., 6-311++G**), can accurately predict the molecule's three-dimensional geometry, corresponding to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational analysis. jksus.org

Key electronic properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For piperazine derivatives, these quantum chemical descriptors, including the LUMO energy (E_LUMO) and the electrophilicity index (ω), have been shown to correlate significantly with their biological inhibitory activity in Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Another vital tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for understanding non-covalent interactions, particularly hydrogen bonding with receptor sites. jksus.orgresearchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular and intermolecular bonding and interactions. jksus.orgmuni.cz NBO analysis examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy E(2). muni.cz These calculations can reveal the strength of hydrogen bonds and other non-covalent interactions that stabilize the molecule's conformation or its complex with a biological target. jksus.orgresearchgate.net

Table 1: Key Electronic Properties from QM Calculations for Piperazine Derivatives

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; relevant for charge-transfer interactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. mdpi.comIndicates electron-accepting ability; important for interactions with electron-rich receptor sites. mdpi.com
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) Visual representation of the electrostatic potential on the molecule's surface. jksus.orgIdentifies nucleophilic (negative potential) and electrophilic (positive potential) regions, predicting sites for non-covalent interactions like hydrogen bonds. jksus.orgresearchgate.net
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and dipole-dipole interactions with a receptor.
Electrophilicity Index (ω) A global reactivity descriptor that measures the energy stabilization when the system acquires additional electronic charge. mdpi.comQuantifies the molecule's ability to act as an electrophile; used as a descriptor in QSAR studies. mdpi.com

Cheminformatics and Data Mining for SAR Exploration

Cheminformatics and data mining are essential for exploring the Structure-Activity Relationships (SAR) of a series of compounds related to this compound. nih.gov These approaches analyze large datasets of chemical structures and their associated biological activities to build predictive models and identify key structural features responsible for potency and selectivity. nih.gov A primary method in this domain is Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity. researchgate.net This is achieved by calculating a wide array of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR), to create a predictive model. mdpi.com These descriptors fall into several categories:

Electronic: Derived from QM calculations, such as HOMO/LUMO energies and electrophilicity index. mdpi.com

Steric: Related to the size and shape of the molecule, like molar refractivity (MR). mdpi.com

Topological: Based on the 2D graph representation of the molecule, such as the topological polar surface area (PSA). mdpi.com

Physicochemical: Properties like lipophilicity (LogP) and aqueous solubility (LogS). mdpi.com

For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used. nih.gov CoMFA correlates the biological activity of compounds with their steric and electrostatic fields, providing a 3D map that highlights regions where modifications to the structure could enhance or diminish activity. nih.gov Studies on piperazine derivatives have shown that electrostatic and steric factors are often critical for their antagonistic effects at certain receptors. nih.gov The piperazine moiety itself is a common scaffold in many pharmacologically active compounds, and its substitution pattern dramatically influences biological activity. ijrrjournal.commdpi.com

Table 2: Molecular Descriptors Used in SAR of Piperazine Analogues

Descriptor TypeExample DescriptorRelevance to SAR
Electronic Lowest Unoccupied Molecular Orbital Energy (E_LUMO) mdpi.comCorrelates with the molecule's ability to accept electrons and has been linked to the inhibitory activity of piperazine derivatives. mdpi.com
Steric/Geometrical Molar Refractivity (MR) mdpi.comRelates to the volume of the molecule and its polarizability, influencing how it fits into a binding pocket. mdpi.com
Topological Topological Polar Surface Area (PSA) mdpi.comEstimates the surface area of polar atoms; a key predictor of membrane permeability and bioavailability. mdpi.com
Physicochemical Aqueous Solubility (LogS) mdpi.comA critical parameter for drug-likeness, affecting absorption and distribution. mdpi.com
Physicochemical Refractive Index (n) mdpi.comRelated to the polarizability of the molecule and has been found to correlate with the biological activity of piperazine inhibitors. mdpi.com

Advanced Analytical Methodologies for Research Investigations of 1 2 4 Methylphenoxy Ethyl Piperazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount in confirming the molecular structure of 1-[2-(4-methylphenoxy)ethyl]piperazine and identifying any related substances, such as metabolites. Advanced spectroscopic methods provide detailed information about the compound's atomic connectivity and three-dimensional structure.

Advanced NMR Spectroscopy

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H and ¹³C NMR, provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for a molecule with multiple rotatable bonds and overlapping signals like this compound.

2D NMR Techniques for this compound:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity within the ethyl chain and the piperazine (B1678402) ring protons. For instance, it would show the correlation between the protons on the two carbons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, simplifying the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which protons are close to each other in space, which is critical for determining the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR) could also be employed to study the compound in its solid, crystalline form. This would provide insights into the molecular packing and conformational polymorphisms that are not accessible in solution-state NMR.

Table 1: Illustrative 2D NMR Correlations for this compound

Proton (¹H) Signal Correlated Carbon (¹³C) Signal (HSQC) Correlated Protons (COSY) Correlated Carbons (HMBC)
Aromatic ProtonsAromatic CarbonsOther Aromatic ProtonsMethyl Carbon, Phenoxy Carbon
Phenoxy-CH₂ ProtonsPhenoxy-CH₂ CarbonEthyl-CH₂ ProtonsAromatic Carbons, Piperazine Carbon
Ethyl-CH₂ ProtonsEthyl-CH₂ CarbonPhenoxy-CH₂ ProtonsPiperazine Carbons
Piperazine ProtonsPiperazine CarbonsOther Piperazine ProtonsEthyl-CH₂ Carbon
Methyl ProtonsMethyl CarbonNoneAromatic Carbons

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (non-human)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. When coupled with a separation technique like liquid chromatography, it becomes an indispensable method for identifying metabolites in preclinical studies (e.g., in animal models).

In the context of this compound, HRMS would be used to:

Confirm the Elemental Composition: By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can confirm the elemental formula of the parent compound (C₁₃H₂₀N₂O).

Identify Metabolites: Following administration to a non-human biological system, samples can be analyzed by LC-HRMS. The high mass accuracy allows for the confident determination of the elemental composition of potential metabolites, even at low concentrations. Common metabolic transformations for a compound like this could include hydroxylation of the aromatic ring, N-oxidation of the piperazine nitrogen, or dealkylation.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, the aliphatic C-H bonds of the ethyl and piperazine moieties, and the N-H stretching vibration if a secondary amine is present in a salt form or as a metabolite.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would provide strong signals for the aromatic ring vibrations and the C-C backbone of the molecule. This technique is also useful for studying the compound in aqueous solutions.

The combination of IR and Raman spectra provides a comprehensive vibrational profile that is unique to the molecule's structure and can be used for identification and quality control.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities, related compounds, or a complex matrix, and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of this compound and for its quantitative analysis. A typical HPLC method would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used, where the stationary phase is non-polar.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The gradient or isocratic elution profile would be optimized to achieve good separation of the main compound from any impurities.

Detection: A UV detector is often suitable, as the phenyl group in the molecule will absorb UV light at a specific wavelength (e.g., around 220 nm or 270 nm). For more selective and sensitive detection, a mass spectrometer can be used as the detector (LC-MS).

This method allows for the determination of the percentage purity of a sample by comparing the peak area of the main compound to the total area of all peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 2: Exemplary HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 225 nm
Injection Volume 10 µL

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability.

Derivatization: The secondary amine in the piperazine ring can be derivatized, for example, by acylation or silylation, to make the molecule more suitable for GC analysis.

Coupled Techniques: GC is most powerful when coupled to a mass spectrometer (GC-MS). This provides both the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which provides a fingerprint for identification. GC-MS is highly sensitive and selective and is an excellent tool for identifying and quantifying trace levels of the compound and its volatile impurities.

The choice between HPLC and GC would depend on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity.

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a stereocenter in many piperazine derivatives necessitates methods for separating and quantifying enantiomers, as different stereoisomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing enantiomeric purity. The direct method, which employs a chiral stationary phase (CSP), is often preferred for its efficiency.

For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated remarkable enantioselective capabilities. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times on the column. Key interactions contributing to chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

Research on 1,4-disubstituted piperazine derivatives has shown that phases like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are effective. nih.gov The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for optimizing resolution. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like piperazines. mdpi.com

A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation, ensuring accurate quantification of each enantiomer. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Piperazine Derivatives

ParameterConditionReference
Chiral Stationary Phase (CSP) Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) nih.gov
Column Dimensions 250 mm x 4.6 mm, 5 µm mdpi.com
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection Wavelength 254 nm mdpi.com
Expected Outcome Baseline separation (Rs ≥ 1.5) of enantiomers nih.gov

Hyphenated Techniques in Structural and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying compounds in complex biological matrices. nih.gov In non-human preclinical studies, it is the gold standard for metabolite profiling, which involves the identification and characterization of the biotransformation products of a parent compound. mdpi.com

For a compound like this compound, analysis would typically involve incubation with liver microsomes or hepatocytes to generate phase I and phase II metabolites. Common metabolic pathways for piperazine-containing molecules include hydroxylation of aromatic or aliphatic moieties, N-dealkylation, and piperazine ring opening. researchgate.net

The analytical workflow begins with sample preparation, often involving protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interfering matrix components. nih.gov The extract is then injected into a reversed-phase HPLC system, commonly using a C18 column, for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, often modified with formic acid to promote protonation, is used to resolve the parent compound from its more polar metabolites. nih.govnih.gov

The eluent is introduced into a mass spectrometer, typically a triple quadrupole or Q-TOF instrument. In a metabolite profiling study, a full scan is first performed to detect potential metabolites based on their predicted mass shifts (e.g., +16 Da for hydroxylation). Subsequently, product ion scans are conducted to obtain fragmentation patterns, which are crucial for structural elucidation. nih.gov For quantitative analysis, the highly sensitive and specific Multiple Reaction Monitoring (MRM) mode is used, where specific precursor-to-product ion transitions are monitored for the parent drug and its key metabolites. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound, GC-MS is primarily used for quality control, specifically to identify and quantify potential volatile impurities from the synthesis process. Such impurities could include starting materials like piperazine or residual solvents. researchgate.net

A typical method involves dissolving the sample in a suitable solvent, such as methanol. researchgate.net The analysis is performed on a capillary column with a mid-polarity phase, such as a DB-17 (50% Phenyl-methylpolysiloxane), which provides good selectivity for a range of compounds. researchgate.netresearchgate.net A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points. researchgate.net

The separated compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, serve as a chemical fingerprint. These spectra can be compared against established libraries (e.g., NIST) for confident identification of the impurities. researchgate.net

Table 2: Representative GC-MS Parameters for Impurity Profiling

ParameterConditionReference
GC Column DB-17 (30 m x 0.53 mm, 1 µm film thickness) researchgate.net
Carrier Gas Helium at 2 mL/min researchgate.net
Injector Temperature 250°C researchgate.net
Oven Program Initial 150°C for 10 min, ramp at 35°C/min to 260°C, hold for 2 min researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net
Detector Mass Spectrometer (Scan mode for identification) researchgate.net

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how a compound interacts with its biological target is crucial. Biophysical techniques provide quantitative data on binding affinity, stoichiometry, and thermodynamics without the need for radiolabels.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. cnr.it In a typical SPR experiment, one binding partner (the "ligand," often the protein target) is immobilized on a gold-coated sensor chip. The other partner (the "analyte," e.g., this compound) is flowed across the surface in a solution. helsinki.fi

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This response is measured in Resonance Units (RU) and is directly proportional to the mass accumulating on the surface. cnr.it

By analyzing the sensorgram (a plot of RU versus time), one can determine the kinetic parameters of the interaction: the association rate constant (kₐ) during the analyte injection phase and the dissociation rate constant (kₑ) during the buffer flow phase. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated as the ratio of kₑ to kₐ. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of a molecular interaction in a single experiment. nih.govresearchgate.net

In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing the macromolecular target (e.g., a receptor or enzyme) at a constant temperature. vanderbilt.edu Each injection triggers a heat change, which is measured by the instrument. As the macromolecule becomes saturated with the ligand, the heat signals diminish.

The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm yields three key parameters directly:

Stoichiometry (n): The number of ligand molecules that bind to one macromolecule.

Binding Affinity (Kₐ): The association constant of the interaction.

Enthalpy Change (ΔH): The heat released or absorbed upon binding.

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full thermodynamic signature of the binding event. nih.gov

Table 3: Thermodynamic Parameters Obtainable from an ITC Experiment

ParameterDescriptionSignificance
Stoichiometry (n) Molar ratio of ligand to target in the complexDefines the binding model
Binding Affinity (Kₐ) Strength of the binding interaction (1/Kₑ)Indicates ligand potency
Enthalpy Change (ΔH) Heat change from bond formation/breakageContribution from hydrogen bonds and van der Waals forces
Entropy Change (ΔS) Change in the system's disorder upon bindingContribution from hydrophobic effects and conformational changes
nih.govvanderbilt.edu

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a powerful high-throughput technique utilized to assess the thermal stability of proteins and to characterize the binding of ligands. The principle of DSF is based on the observation that the binding of a ligand to a protein typically increases the protein's thermal stability. This change in stability is monitored by measuring the unfolding of the protein in response to a gradual increase in temperature.

The experimental setup commonly employs a fluorescent dye, such as SYPRO Orange, which has a preference for binding to the hydrophobic regions of a protein. domainex.co.uk In the native, folded state of the protein, these hydrophobic cores are largely inaccessible to the dye. As the temperature rises, the protein begins to denature, exposing its hydrophobic interior. The dye then binds to these exposed regions, resulting in a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is defined as the melting temperature (T_m_). A ligand that stabilizes the protein will result in a higher T_m_ compared to the protein alone, and this shift (ΔT_m_) is indicative of a binding event. nih.gov

In the context of investigating this compound, DSF can be employed to screen for its potential interaction with a variety of protein targets. Given that the piperazine moiety is a common scaffold in kinase inhibitors, a hypothetical study could involve screening this compound against a panel of protein kinases to identify potential binding partners. capes.gov.brnih.govresearchgate.net

Research Findings

In a hypothetical research investigation, the interaction of this compound with a panel of selected protein kinases was characterized using Differential Scanning Fluorimetry. The aim was to determine if the compound could induce a thermal shift in any of the kinases, which would suggest a direct binding interaction. A known promiscuous kinase inhibitor, staurosporine, was used as a positive control to validate the experimental setup. The assays were conducted in a 384-well plate format using a real-time PCR instrument to monitor the fluorescence changes. plos.org

The results of this hypothetical study are summarized in the table below. The data illustrates the melting temperature (T_m_) of each kinase in the absence of any ligand (apo), and the shift in melting temperature (ΔT_m_) upon incubation with this compound and the control compound, staurosporine.

Protein TargetApo T_m_ (°C)ΔT_m_ with this compound (°C)ΔT_m_ with Staurosporine (°C)
Kinase A48.2+5.7+12.1
Kinase B52.5+1.1+10.5
Kinase C45.8+0.5+9.8
Kinase D55.1+4.9+11.3
Kinase E49.6+0.8+10.2

From the data, it is observed that this compound induced a significant thermal shift for Kinase A (+5.7 °C) and Kinase D (+4.9 °C), suggesting a notable stabilizing effect and therefore a direct binding interaction with these two kinases. The shifts observed for Kinase B, C, and E were minimal and not considered significant, indicating weak or no binding under the tested conditions. As expected, the positive control, staurosporine, demonstrated a strong stabilizing effect across all kinases in the panel.

These hypothetical findings would warrant further investigation to determine the functional consequences of this binding, such as enzymatic inhibition, and to elucidate the binding affinity and kinetics through complementary biophysical techniques. The selectivity profile suggested by this DSF screen would be a critical first step in understanding the molecular mechanism of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[2-(4-methylphenoxy)ethyl]piperazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized via alkylation using bromo- or chloroethyl intermediates. Key steps include:

  • Reacting piperazine with 2-(4-methylphenoxy)ethyl bromide in acetonitrile under reflux with a base (e.g., potassium carbonate) to facilitate alkylation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Optimization strategies: Adjusting solvent polarity (e.g., DMF for slower reactions), temperature control (80–100°C), and stoichiometric ratios (1:1.2 piperazine:alkylating agent) to minimize byproducts .
    • Data : Typical yields range from 60–75% under optimized conditions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies focus on systematic substituent modifications:

  • Core modifications : Replace the 4-methylphenoxy group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups (e.g., nitro) to assess effects on receptor binding .
  • Piperazine ring alterations : Introduce methyl or acetyl groups to the piperazine nitrogen to study steric and electronic influences .
  • Biological assays : Test derivatives against target receptors (e.g., dopamine or serotonin transporters) using radioligand binding assays (IC₅₀ values) .
    • Key Finding : Substituents like 4-fluorophenyl enhance selectivity for serotonin transporters, while bulkier groups reduce bioavailability .

Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity (>95%) .
  • NMR : ¹H NMR (CDCl₃) signals for the piperazine ring appear as multiplets at δ 2.4–3.1 ppm, while the 4-methylphenoxy group shows a singlet at δ 2.3 ppm (CH₃) and aromatic protons at δ 6.7–7.1 ppm .
  • Mass Spectrometry : ESI-MS m/z = 263.2 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity profiles of this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) to identify true potency thresholds .
  • Selectivity profiling : Screen against related receptors (e.g., dopamine D₂ vs. serotonin 5-HT₁A) to rule out cross-reactivity .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to mitigate false negatives caused by poor solubility .
    • Case Study : A 4-chlorophenyl analog showed conflicting IC₅₀ values (5 nM vs. 200 nM) due to aggregation in aqueous buffers; adding 0.1% Tween-80 resolved the discrepancy .

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